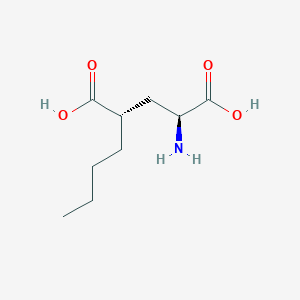

(4S)-4-butyl-L-glutamic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,4S)-2-amino-4-butylpentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO4/c1-2-3-4-6(8(11)12)5-7(10)9(13)14/h6-7H,2-5,10H2,1H3,(H,11,12)(H,13,14)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMGQZBSGZRAKSV-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC(C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[C@@H](C[C@@H](C(=O)O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20580536 | |

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14344-45-7 | |

| Record name | (4S)-4-Butyl-L-glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20580536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biochemical and Biological Activities of 4s 4 Butyl L Glutamic Acid Analogues

Investigation of Cellular Uptake Mechanisms and Transporter Interactions

The cellular uptake of amino acids is a critical process mediated by a variety of transport systems. For analogues of L-glutamic acid, the interactions with these transporters are key determinants of their biological effects.

Role of Amino Acid Transport Systems (e.g., System Xc-, ASC, ASCT2)

Several amino acid transport systems are responsible for the cellular influx and efflux of neutral and acidic amino acids. Key among these are System Xc-, the Alanine-Serine-Cysteine (ASC) system, and specifically the ASCT2 transporter.

System Xc- : This cystine/glutamate (B1630785) antiporter plays a crucial role in cellular redox balance by importing cystine for the synthesis of the antioxidant glutathione (B108866) (GSH), in exchange for intracellular glutamate. nih.govnih.gov The activity of System Xc- is often upregulated in conditions of oxidative stress. Research on analogues such as (4S)-4-(3-[18F]fluoropropyl)-L-glutamate has demonstrated that modifications at the 4-position of L-glutamic acid are well-tolerated, with this particular analogue being an efficient substrate for System Xc-. nih.gov This suggests that (4S)-4-butyl-L-glutamic acid is also likely to interact with and be transported by System Xc-.

ASC and ASCT2 Transporters : The ASC system, which includes the transporter ASCT2 (SLC1A5), is a sodium-dependent transporter for neutral amino acids, with a high affinity for glutamine, alanine, serine, and cysteine. nih.gov ASCT2 is particularly important in rapidly proliferating cells, such as cancer cells, for the uptake of glutamine to fuel metabolic processes. nih.gov Given that ASCT2 transports a range of neutral amino acids, the introduction of a butyl group at the 4-position of L-glutamic acid may alter its affinity for this transporter. While L-glutamic acid itself is not a primary substrate for ASCT2, the modification could potentially allow for some level of interaction. Analogues of L-glutamine have been synthesized to probe the binding site of the ASCT2 transporter. nih.gov

| Amino Acid Transporter | Primary Substrates | Primary Function | Relevance to this compound Analogues |

| System Xc- | L-cystine (influx), L-glutamate (efflux) | Cellular antioxidant defense (GSH synthesis) | High likelihood of being a substrate, based on data from the fluoropropyl analogue. nih.gov |

| ASCT2 (SLC1A5) | L-glutamine, L-alanine, L-serine, L-cysteine | Uptake of neutral amino acids for metabolism and biosynthesis | Potential for interaction, though likely with altered affinity compared to canonical substrates. |

Specificity and Affinity Studies for Relevant Membrane Transporters

For System Xc-, the fact that (4S)-4-(3-[18F]fluoropropyl)-L-glutamate is a substrate suggests that the transporter's binding pocket can accommodate alkyl chains at the 4-position. The affinity of this interaction would likely be influenced by the hydrophobicity and steric bulk of the substituent. Therefore, the butyl group in this compound would be a key determinant of its binding affinity for System Xc-.

Regarding ASCT2, this transporter primarily recognizes neutral amino acids. The presence of the two carboxyl groups in L-glutamic acid generally prevents its transport by ASCT2. However, modifications to the side chain could theoretically alter its binding characteristics. Nγ-aryl glutamine analogues have been developed as probes for the ASCT2 binding site, indicating that modifications to the glutamine side chain can influence transporter interaction. researchgate.net

Involvement in Metabolic Pathways and Cellular Homeostasis

Once inside the cell, L-glutamic acid and its analogues can participate in a variety of metabolic pathways, influencing cellular energy, redox balance, and biosynthesis.

Role in Glutamine and Glutamate Metabolism

Glutamate is a central node in amino acid metabolism, being readily interconverted with glutamine and α-ketoglutarate, a key intermediate in the citric acid cycle. nih.gov The enzyme glutamine synthetase converts glutamate to glutamine, while glutaminase (B10826351) catalyzes the reverse reaction. nih.gov

An analogue such as this compound, if taken up by the cell, could potentially interfere with these processes. It might act as a competitive inhibitor of enzymes that utilize glutamate as a substrate. The extent of this interference would depend on the affinity of the analogue for the active sites of these enzymes. By altering the balance between glutamate and glutamine, such an analogue could have significant effects on cellular nitrogen metabolism and energy production.

| Metabolic Process | Key Enzymes | Role of Glutamate | Potential Impact of this compound Analogues |

| Glutamine Synthesis | Glutamine Synthetase | Substrate | Competitive inhibition, leading to reduced glutamine levels. |

| Glutamate Synthesis | Glutaminase, Transaminases | Product | Potential feedback inhibition on glutaminase or interference with transamination reactions. |

| Citric Acid Cycle | Glutamate Dehydrogenase | Precursor to α-ketoglutarate | Inhibition of glutamate dehydrogenase, affecting anaplerosis. |

Influence on Intracellular Redox Status and Oxidative Stress Responses

As previously mentioned, the transport of L-glutamic acid analogues via System Xc- is intrinsically linked to the intracellular redox status. By competing with the efflux of intracellular glutamate, this compound could modulate the import of cystine. A reduction in cystine uptake would lead to decreased synthesis of glutathione (GSH), a major cellular antioxidant. nih.gov

Depletion of GSH would render the cell more susceptible to oxidative stress, as the capacity to neutralize reactive oxygen species (ROS) would be diminished. Therefore, by interacting with System Xc-, this compound analogues could indirectly act as pro-oxidants. Glutamine also plays a role in regulating the cellular redox balance and can act as an apoptosis suppressor. nih.gov

Impact on Protein and Nucleotide Synthesis

Glutamate and glutamine are essential precursors for the biosynthesis of other non-essential amino acids, which are in turn required for protein synthesis. wikipedia.org Glutamine is also a critical nitrogen donor in the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, the building blocks of DNA and RNA. frontiersin.org

By perturbing the intracellular pools of glutamate and glutamine, this compound analogues could have downstream effects on both protein and nucleotide synthesis. A reduction in the availability of these key precursors could slow down cell growth and proliferation, processes that are highly dependent on the continuous synthesis of macromolecules.

Enzyme Inhibition and Modulation of Biological Processes

The introduction of an alkyl substituent at the 4-position of L-glutamic acid can influence its interaction with various enzymes and cellular processes.

Specific inhibitory activity of this compound against aminotransferases or proteases has not been detailed in the available research. However, glutamic acid and its derivatives are known to interact with a variety of enzymes. For instance, glutamic acid is a key substrate for glutaminase, an enzyme overexpressed in some tumors, making it a target for the development of inhibitors. elsevierpure.com The structural similarity of this compound to glutamic acid suggests that it could potentially interact with the active sites of such enzymes. The butyl group at the 4-position would likely influence binding affinity and specificity.

Research on other glutamic acid derivatives has shown that modifications to the glutamate backbone can lead to enzyme inhibition. For example, various derivatives have been synthesized and evaluated as inhibitors for enzymes like glutaminase 1 (GLS1) to explore their antitumor potential. elsevierpure.com Without experimental data, the inhibitory potential of this compound on aminotransferases and proteases remains speculative.

There is currently no specific data from research models on the effects of this compound on cell viability and proliferation. The parent molecule, L-glutamic acid, and its related compound glutamine, are known to be crucial for the growth and proliferation of various cell types, including some cancer cells. nih.gov Computational studies on various glutamic acid derivatives have explored their potential as anticancer agents by modifying glutamine or glutamic acid behavior in cancer cells. nih.gov

The effect of the 4-butyl substitution on these activities is unknown. It could potentially enhance or reduce the uptake and metabolic utilization of the molecule by cells, thereby influencing their viability and proliferation. Further studies are required to determine the specific effects of this compound in this regard.

Neurobiological Implications of Glutamate Analogues

Glutamic acid is the primary excitatory neurotransmitter in the mammalian central nervous system, acting on both ionotropic and metabotropic receptors. Analogues of glutamic acid are valuable tools for studying these receptors and may have therapeutic potential.

Direct experimental data on the interaction of this compound with ionotropic and metabotropic glutamate receptors is not available in the current scientific literature. However, studies on other 4-substituted glutamic acid analogues provide insights into how such modifications can influence receptor affinity and selectivity.

For example, research on (2S,4R)-4-methylglutamic acid and (2S,4S)-4-methylglutamic acid has demonstrated that stereochemistry and substitution at the 4-position can confer selectivity for different glutamate receptor subtypes. (2S,4R)-4-methylglutamic acid was found to be selective for kainate receptors, while (2S,4S)-4-methylglutamic acid showed selectivity for metabotropic glutamate receptor subtypes 1α and 2. nih.gov In contrast, (S)-4-methyleneglutamic acid displayed non-selective affinity for AMPA, kainate, NMDA, and mGlu receptors. nih.gov

These findings suggest that the butyl group in this compound would significantly influence its pharmacological profile at glutamate receptors. The size and lipophilicity of the butyl group could potentially favor binding to a specific subset of receptors or alter the agonist/antagonist properties of the molecule.

Table 1: Illustrative Receptor Binding Profile for 4-Substituted Glutamic Acid Analogues

| Compound | Receptor Subtype Selectivity | Reference |

| (2S,4R)-4-methylglutamic acid | Kainate Receptors | nih.gov |

| (2S,4S)-4-methylglutamic acid | mGlu1α and mGlu2 Receptors | nih.gov |

| (S)-4-methyleneglutamic acid | Non-selective (AMPA, Kainate, NMDA, mGlu1α, mGlu2) | nih.gov |

| This compound | Data not available |

This table is for illustrative purposes and shows data for related compounds to indicate the type of research findings that would be relevant for this compound.

Given the absence of data on its receptor interactions, the specific influence of this compound on neurotransmission and brain function remains uncharacterized. As an analogue of glutamic acid, it has the potential to act as an agonist, antagonist, or partial agonist at glutamate receptors, thereby modulating synaptic transmission. The nature and magnitude of this effect would depend on its specific receptor binding profile and subsequent downstream signaling. The convulsant properties observed in mice and rats with L-glutamic acid di-tert-butyl ester, a derivative of L-glutamate, highlight the potential for modified glutamic acid molecules to have significant pharmacological effects on the central nervous system. nih.gov

Further research, including binding assays and electrophysiological studies, is necessary to elucidate the neurobiological implications of this compound.

Pharmacological and Biomedical Research Applications of 4s 4 Butyl L Glutamic Acid Derivatives

Molecular Imaging Applications in Preclinical and Clinical Research

The primary application of (4S)-4-butyl-L-glutamic acid derivatives in biomedical research is in the field of molecular imaging, utilizing Positron Emission Tomography (PET). These imaging agents allow for the non-invasive assessment of specific biochemical pathways, providing valuable insights into disease mechanisms, diagnosis, and treatment response.

The glutamic acid derivative (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid, also known as [18F]FSPG or BAY 94-9392, has been developed as a novel PET tracer. aacrjournals.orgsnmjournals.org This compound is an analog of L-glutamate and is specifically designed to measure the activity of the cystine/glutamate (B1630785) antiporter, known as system xC⁻. nih.govnih.gov This transporter plays a crucial role in cellular redox homeostasis by importing cystine for the synthesis of glutathione (B108866) (GSH), a major cellular antioxidant. nih.govnih.gov

The radiosynthesis of [18F]FSPG has been automated and optimized to produce the tracer with high radiochemical purity (>95%) and molar activity, ensuring its suitability for clinical use. snmjournals.orgnih.gov Preclinical evaluation in rodent models demonstrated that [18F]FSPG achieves excellent tumor visualization with rapid blood clearance through the kidneys and low background activity in healthy tissues, including the brain, which provides high-contrast images. aacrjournals.orgsnmjournals.org Following promising preclinical results, dosimetry estimates were established in human volunteers, confirming its safety profile for clinical studies. snmjournals.org

In oncology, [18F]FSPG PET imaging has been investigated for its ability to visualize tumors and assess their metabolic state. Many cancer cells exhibit increased metabolic activity and oxidative stress, leading to an upregulation of the system xC⁻ transporter to maintain their antioxidant capacity. nih.gov [18F]FSPG leverages this characteristic, as it is specifically transported into cells via system xC⁻, making it a marker for this pathway. aacrjournals.orgnih.gov

Clinical trials have demonstrated the utility of [18F]FSPG in detecting various malignancies, including non-small cell lung cancer (NSCLC), breast cancer, hepatocellular carcinoma (HCC), prostate cancer, and intracranial malignancies. nih.govresearchgate.netnih.gov In patients with NSCLC and breast cancer, [18F]FSPG showed high sensitivity for detecting primary tumors. nih.gov For intracranial tumors, [18F]FSPG provided excellent tumor visualization with high contrast due to the low uptake in healthy brain tissue. aacrjournals.org

Comparative studies in animal models have highlighted the advantages of [18F]FSPG over other established PET tracers like [18F]FDG (a glucose analog) and [18F]FET (an amino acid analog).

| PET Tracer | Target/Mechanism | Tumor-to-Brain Ratio (GS9L Glioblastoma Model) | Key Advantages | Limitations |

|---|---|---|---|---|

| [18F]FSPG | System xC⁻ Transporter Activity | 32.7 | High tumor contrast, low background in the brain. aacrjournals.org | Uptake can be variable between and within tumor types. researchgate.netnih.gov |

| [18F]FDG | Glucose Metabolism | 1.7 | Widely used and well-established for many cancers. | High uptake in healthy brain tissue compromises tumor visualization. aacrjournals.org |

| [18F]FET | Amino Acid Transport (System L) | 2.8 | Lower background in the brain compared to [18F]FDG. | Lower overall tumor uptake in some models compared to [18F]FSPG and [18F]FDG. aacrjournals.org |

The diagnostic potential of [18F]FSPG extends beyond oncology to neurological and inflammatory conditions where the system xC⁻ transporter is implicated. The transporter's function in regulating glutamate levels and managing oxidative stress is critical in the central nervous system. nih.gov Dysregulation of this system is believed to contribute to the pathogenesis of several neurological disorders. nih.gov

Research has indicated that [18F]FSPG is a promising diagnostic tool for evaluating multiple sclerosis (MS) and other inflammatory brain diseases. nih.gov In MS, an autoimmune disease characterized by demyelination and neurodegeneration, there is evidence of glutamate excitotoxicity and oxidative stress contributing to neuronal damage. Imaging the activity of the system xC⁻ transporter with [18F]FSPG could provide a biomarker for these pathological processes, potentially allowing for earlier diagnosis and monitoring of disease activity.

Therapeutic Potential as Bioactive Agents

While derivatives of this compound are primarily established as imaging agents, their interaction with the system xC⁻ transporter provides a foundation for exploring their therapeutic potential. By targeting a key component of the cellular stress response, these compounds can be used to evaluate and potentially modulate disease progression.

The therapeutic relevance of [18F]FSPG in oncology is currently linked to its ability to predict and monitor treatment response rather than acting as a direct anti-cancer agent. The system xC⁻ transporter, which [18F]FSPG targets, is a causal factor in therapy resistance. hra.nhs.uk By importing cystine for glutathione synthesis, it helps tumor cells withstand the oxidative stress induced by many chemotherapy drugs. aacrjournals.orgaacrjournals.org

[18F]FSPG PET imaging can non-invasively assess this antioxidant capacity. nih.govaacrjournals.org Preclinical studies have shown that chemotherapy-resistant tumors exhibit significantly lower [18F]FSPG uptake compared to their drug-sensitive counterparts, a phenomenon linked to changes in intracellular cystine levels. aacrjournals.org This suggests that [18F]FSPG PET could be a powerful tool for identifying patients who are unlikely to respond to standard-of-care treatments, allowing for earlier intervention with alternative therapies. hra.nhs.uk Furthermore, a decrease in [18F]FSPG uptake has been observed in drug-sensitive tumors following treatment, often preceding changes in tumor size, indicating its potential as an early marker of therapeutic efficacy. aacrjournals.orghra.nhs.uk

| Cancer Model | Finding | Implication | Reference |

|---|---|---|---|

| Ovarian Cancer (Preclinical) | Chemotherapy-resistant tumors showed nearly 80% decreased [18F]FSPG uptake compared to sensitive tumors. | [18F]FSPG PET can differentiate between drug-sensitive and drug-resistant tumors. | aacrjournals.org |

| Ovarian Cancer (Preclinical) | Doxorubicin treatment decreased [18F]FSPG uptake, which preceded tumor shrinkage. | Provides an early indicator of tumor response to therapy. | aacrjournals.org |

| Head and Neck / Lung Cancer (Proposed Human Trial) | Baseline scans in mice predicted therapeutic outcome; higher uptake was seen in chemotherapy-refractive tumors. | Can potentially identify non-responding patients early in their treatment course. | hra.nhs.uk |

The system xC⁻ transporter is integral to regulating inflammation and immune responses, suggesting a potential role for its ligands in immunomodulation. nih.gov The transporter's activity influences the balance of glutamate and cystine, which can affect immune cell function and the inflammatory environment. While direct immunomodulatory or anti-inflammatory therapeutic effects of this compound derivatives have not been extensively documented, their ability to image system xC⁻ activity provides a method to study these processes in vivo.

By visualizing the upregulation of system xC⁻ in inflammatory conditions like multiple sclerosis, researchers can gain insights into the disease's metabolic and oxidative stress components. nih.gov This imaging capability is a critical first step toward developing targeted therapies. Understanding the role and status of the system xC⁻ transporter in individual patients could pave the way for treatments that modulate this pathway to reduce inflammation and protect against cellular damage.

Use as Chemical Probes in Biological Research

Derivatives of this compound are valuable tools in chemical biology, serving as probes to investigate complex biological systems. By modifying the core structure of this compound, researchers can develop molecules with specific properties that allow for the interrogation of biochemical pathways and the identification of new therapeutic targets. These chemical probes can be designed to interact with specific enzymes or receptors, or to be visualized using imaging techniques, providing insights into their distribution and function in living organisms.

Elucidating Biochemical Pathways and Target Identification

A key application of this compound derivatives is in the elucidation of biochemical pathways and the identification of molecular targets. By incorporating reporter groups, such as radioisotopes, into the molecule, scientists can track its metabolism and distribution, thereby mapping the pathways in which it participates.

One prominent example is the use of a radiolabeled derivative, (S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG), as a positron emission tomography (PET) biomarker. nih.gov This probe is designed to target the cystine/glutamate antiporter protein (system x_c^-), which is overexpressed in many types of cancer cells and plays a crucial role in maintaining intracellular redox balance. nih.gov By visualizing the uptake of [18F]FSPG in tumors, researchers can assess the activity of the x_c^- transporter in vivo, providing a better understanding of its role in cancer metabolism and its potential as a therapeutic target. nih.gov The development of such probes is critical for studying the dynamic processes of amino acid transport and metabolism, which are often dysregulated in disease states.

The design of these chemical probes often involves the synthesis of a precursor molecule that can be readily radiolabeled. In the case of [18F]FSPG, a precursor was synthesized to allow for the efficient incorporation of the fluorine-18 radioisotope. nih.gov

| Precursor Compound | Radiolabeled Probe | Biological Target | Research Application |

| di-tert-butyl-(2S,4S)-2-(3-((naphthalen-2-ylsulfonyl)oxy)propyl)-4-(tritylamino)pentanedioate | (S)-4-(3-[18F]Fluoropropyl)-L-glutamic acid ([18F]FSPG) | Cystine/glutamate antiporter (system x_c^-) | In vivo imaging of intracellular redox status in tumors using PET |

Structure-Activity Relationship Studies for Ligand Design

Derivatives of this compound are also instrumental in structure-activity relationship (SAR) studies aimed at designing potent and selective ligands for therapeutic targets. By systematically modifying the chemical structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key molecular features required for optimal interaction with a target protein.

An example of this approach is the design of high-affinity ligands for the polo-like kinase 1 (Plk1) polo-box domain (PBD), a validated target in oncology. Researchers have synthesized macrocyclic peptide ligands incorporating a modified glutamic acid residue, Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH, to enhance binding affinity and specificity. nih.govmit.edu These studies have shown that modifications at the γ-position of the glutamic acid side chain can lead to ligands with significantly improved potency. nih.govmit.edu

Computational methods are also employed to guide the design of novel glutamic acid derivatives with desired biological activities. nih.gov By creating a virtual library of compounds and using in silico methods to predict their physicochemical, pharmacokinetic, and toxicological properties, researchers can prioritize the synthesis of candidates with the highest potential for therapeutic development. nih.gov For instance, a study involving 123 theoretically designed glutamic acid derivatives identified several compounds with promising anti-cancer properties based on their predicted bioactivity and low toxicity. nih.gov

| Parent Compound | Derivative | Target | Key Structural Modification | Outcome |

| L-glutamic acid | Fmoc-4(S)-octylphenyl-Glu(OAllyl)-OH | Polo-like kinase 1 (Plk1) polo-box domain | Introduction of a tethered alkylphenyl chain at the γ-position | High-affinity macrocyclic peptide ligand |

| L-glutamic acid | Computationally designed derivatives | Various cancer-related targets | Diverse structural modifications to the glutamic acid scaffold | Identification of candidates with predicted anti-tumor potential and low toxicity |

These SAR studies are essential for the optimization of lead compounds in drug discovery, enabling the development of more effective and safer therapeutic agents.

Future Research Directions and Translational Perspectives for 4s 4 Butyl L Glutamic Acid and Its Derivatives

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Stereocontrol

The therapeutic potential of (4S)-4-butyl-L-glutamic acid is intrinsically linked to the efficiency and stereochemical purity with which it can be synthesized. Future research should prioritize the development of novel synthetic routes that offer high yields and precise control over the stereochemistry at both the C2 and C4 positions.

Key areas for exploration include:

Asymmetric Synthesis: Developing novel asymmetric synthetic methods is crucial for producing enantiomerically pure this compound. Strategies such as Michael addition reactions using chiral glycine (B1666218) equivalents have shown promise for creating stereochemically constrained glutamic acid derivatives. ucj.org.ua Further refinement of these methods, perhaps utilizing novel catalysts or chiral auxiliaries, could lead to more efficient and scalable syntheses. For instance, silver-catalyzed asymmetric tandem conjugate addition–elimination reactions have been successfully employed for preparing various chiral glutamic acid derivatives with high enantioselectivity. acs.org

Chemoenzymatic Approaches: The use of enzymes in organic synthesis offers a green and highly selective alternative to traditional chemical methods. Aspartate aminotransferase, for example, has been used in the synthesis of L-2,4-syn-4-alkylglutamic acid analogs with high enantiomeric excess. acs.org Investigating the substrate specificity of various enzymes for precursors of this compound could pave the way for highly efficient and environmentally friendly production methods.

Stereoselective Alkylation: Methods involving the diastereoselective alkylation of pyroglutamate (B8496135) lactam lithium enolates have been developed for the synthesis of 4-substituted glutamic acids. acs.org Adapting these protocols for the introduction of a butyl group at the 4-position could provide a direct and controllable route to the desired (2S,4S) stereoisomer.

| Synthetic Strategy | Potential Advantages | Key Considerations |

| Asymmetric Michael Addition | High stereocontrol, access to diverse analogs | Catalyst efficiency, substrate scope |

| Chemoenzymatic Synthesis | High enantioselectivity, mild reaction conditions | Enzyme stability and availability |

| Diastereoselective Alkylation | Good diastereoselectivity, established methodology | Optimization of reaction conditions for the butyl group |

Discovery of New Biological Targets and Mechanisms of Action

While research on 4-alkyl glutamic acid analogs has primarily focused on glutamate (B1630785) receptors and transporters, the precise biological targets and mechanisms of action for this compound remain to be fully elucidated. Future investigations should aim to identify and validate its molecular targets to understand its pharmacological effects.

Promising research avenues include:

Glutamate Receptor Subtype Selectivity: Studies on other 4-alkyl-substituted glutamic acids have demonstrated that the nature of the alkyl group can significantly influence selectivity for different ionotropic and metabotropic glutamate receptor subtypes. nih.govchemimpex.com A thorough pharmacological characterization of this compound at a wide range of glutamate receptors is necessary to determine its specific binding profile and functional activity as an agonist or antagonist.

Glutamate Transporters: 4-substituted glutamate analogs can also interact with excitatory amino acid transporters (EAATs). acs.org Investigating the inhibitory or substrate activity of this compound on different EAAT subtypes could reveal its potential to modulate glutamate homeostasis in the central nervous system.

Enzyme Inhibition: Certain derivatives of glutamic acid have been shown to inhibit enzymes involved in cancer metabolism, such as glutamate racemase. nih.gov Screening this compound and its derivatives against a panel of relevant enzymes could uncover novel therapeutic targets. For instance, L-glutamic acid di-tert-butyl ester hydrochloride has been identified as a substrate for enzymes like glutaminase (B10826351), which are often upregulated in tumor cells. biosynth.com

Cancer Cell Metabolism: Given that some cancer cells are highly dependent on glutamine and glutamate metabolism, exploring the effects of this compound on cancer cell proliferation and survival is a promising area of research. nih.gov L-γ-methyleneglutamic acid amides, for example, have shown efficacy in suppressing the growth of various cancer cell lines, with glutamine transporters being a possible target. nih.gov

Development of Advanced Biomedical Applications and Clinical Translation

The unique pharmacological profile of this compound could be leveraged for various biomedical applications, ranging from therapeutic agents to diagnostic tools. Translating these potential applications into clinical practice will require rigorous preclinical and clinical evaluation.

Future directions in this area include:

Neurodegenerative Diseases: Given the role of glutamate excitotoxicity in neurodegenerative disorders, selective modulators of glutamate receptors and transporters could have therapeutic potential. If this compound is found to be a selective antagonist at certain glutamate receptor subtypes or an inhibitor of glutamate release, it could be investigated as a neuroprotective agent.

Oncology: As mentioned, targeting glutamate metabolism is a promising strategy in cancer therapy. derpharmachemica.com If this compound or its derivatives are found to selectively inhibit cancer cell growth, they could be developed as novel anticancer agents. derpharmachemica.com Poly (L-glutamic acid) has been used to conjugate with paclitaxel (B517696) to create a novel anticancer drug with improved antitumor activity. derpharmachemica.com

Diagnostic Imaging: The development of radiolabeled analogs of this compound could enable non-invasive imaging of its biological targets using techniques like Positron Emission Tomography (PET). This could be valuable for diagnosing diseases characterized by altered glutamate signaling or metabolism and for monitoring treatment responses.

Drug Delivery Systems: The amino acid structure of this compound makes it a potential candidate for use in drug delivery systems, for example, by conjugation to other therapeutic agents to improve their pharmacokinetic properties.

Structure-Based Design of More Potent and Selective this compound Analogues

To optimize the therapeutic potential of this compound, a rational, structure-based design approach should be employed to develop new analogs with enhanced potency, selectivity, and drug-like properties.

Key strategies include:

Structure-Activity Relationship (SAR) Studies: Systematic modifications of the butyl group and other parts of the molecule, followed by pharmacological evaluation, will be essential to establish clear SARs. researchgate.netrsc.org This will provide insights into the structural requirements for optimal interaction with specific biological targets. For instance, studies on 3-substituted glutamic acid analogs as dipeptidyl peptidase IV (DPP-IV) inhibitors have successfully utilized SAR to discover potent and selective compounds. nih.gov

Computational Modeling: Molecular docking and dynamic simulations can be used to predict the binding modes of this compound and its analogs to their target proteins. This information can guide the design of new derivatives with improved binding affinities and selectivities.

Conformationally Restricted Analogs: Introducing conformational constraints into the molecule, for example, by incorporating cyclic structures, can lock the molecule into a bioactive conformation, leading to increased potency and selectivity. nih.gov

Bioisosteric Replacement: Replacing the butyl group with other chemical moieties that have similar steric and electronic properties (bioisosteres) could lead to analogs with improved pharmacokinetic profiles or novel pharmacological activities.

By pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound and its derivatives, paving the way for the development of novel treatments for a range of diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (4S)-4-butyl-L-glutamic acid, and how do they ensure stereochemical purity?

- Methodological Answer : Common synthetic strategies include reductive alkylation of protected L-glutamic acid derivatives or enzymatic resolution of racemic mixtures. For example, reductive methylation using formaldehyde and hydrogen over catalysts (e.g., Raney nickel) can introduce alkyl groups while retaining stereochemistry . Enzymatic processes, such as those used for synthesizing 4-hydroxyglutamic acid derivatives, leverage stereospecific enzymes to isolate the (4S)-configured product . Advanced purification techniques (e.g., chiral HPLC) are critical to confirm enantiomeric excess.

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for confirming molecular structure and stereochemistry. X-ray crystallography provides definitive proof of absolute configuration, as demonstrated in studies of similar 4-substituted glutamic acids . High-resolution mass spectrometry (HRMS) and polarimetry (for optical rotation measurements) further validate purity. Researchers should cross-reference data with SciFinder or Reaxys to ensure alignment with prior literature .

Q. How does the introduction of a butyl group at the 4-position affect the compound’s solubility and crystallinity?

- Methodological Answer : The butyl group increases hydrophobicity, reducing aqueous solubility compared to unmodified L-glutamic acid. Solubility can be assessed via phase diagrams in solvents like water-ethanol mixtures. Crystallization studies (e.g., cooling or antisolvent crystallization) are necessary to isolate stable polymorphs. Population balance models, as applied to L-glutamic acid polymorphic transformations, can predict crystallization kinetics and dominant crystal forms .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies may arise from variations in stereochemical purity, assay conditions, or cellular models. To address this:

- Validate results using orthogonal assays (e.g., radioligand binding vs. functional calcium imaging for receptor studies).

- Ensure stereochemical integrity via chiral chromatography and NMR NOE experiments.

- Perform meta-analyses of published data to identify confounding variables (e.g., pH, temperature) .

Q. What experimental design considerations are critical for studying the metabolic stability of this compound in vivo?

- Methodological Answer : Use isotopically labeled analogs (e.g., ¹³C or ²H) to track metabolic pathways via mass spectrometry. Design pharmacokinetic studies with controlled variables (e.g., dosing regimen, animal model). Incorporate enzyme inhibition assays (e.g., with glutaminase or transaminase inhibitors) to identify degradation pathways. Reference protocols for similar 4-substituted glutamic acids, such as Eli Lilly’s hydrolysis methods for pyroglutamate derivatives .

Q. How can researchers optimize polymorphic stability during large-scale synthesis?

- Methodological Answer : Solvent-mediated polymorphic transformations require careful control of supersaturation and temperature. Use inline process analytical technology (PAT), such as Raman spectroscopy, to monitor crystal form transitions in real time. Population balance modeling, validated with experimental crystal size distribution (CSD) data, can predict the dominance of the stable β-polymorph under specific conditions .

Q. What strategies mitigate racemization during the synthesis of this compound derivatives?

- Methodological Answer : Protect the α-amino and γ-carboxyl groups with orthogonal protecting groups (e.g., Boc for amino, benzyl esters for carboxyl) to prevent racemization during alkylation. Use low-temperature conditions (<0°C) for acid- or base-catalyzed steps. Monitor enantiomeric excess via chiral GC or HPLC at intermediate stages, as applied in the synthesis of 4-hydroxyglutamic acids .

Data Analysis and Reproducibility

Q. How should researchers address variability in reported synthetic yields for this compound?

- Methodological Answer : Document reaction parameters rigorously (e.g., solvent purity, catalyst lot, stirring rate). Reproduce methods from literature with exact conditions, and use design of experiments (DoE) to identify critical factors (e.g., temperature, reagent stoichiometry). Cross-validate results with independent labs, as emphasized in ISO 17034-certified synthesis protocols .

Q. What computational tools support the design of this compound analogs with enhanced receptor binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict interactions with glutamate receptors (e.g., AMPA or NMDA subtypes). Density functional theory (DFT) calculations assess steric and electronic effects of the butyl group on binding affinity. Validate predictions with in vitro electrophysiology or fluorescence-based assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.